Epiberberine
Overview
Description
Epiberberine is a natural protoberberine alkaloid found in Coptis chinensis Franch, known for its potential therapeutic effects on various chronic diseases. It has been studied for its anti-adipogenic, anti-dyslipidemic, anti-cancer, anti-bacterial, and potential benefits in diabetes and Alzheimer's disease. Epiberberine's multi-targeted action and low toxicity make it a promising candidate for drug development .
Synthesis Analysis
Molecular Structure Analysis
Epiberberine has been shown to specifically recognize and bind to the hybrid-2 human telomeric G-quadruplex structure in potassium solution. This binding induces a significant rearrangement of the G-quadruplex and stabilizes it, which is of interest for anticancer drug design .
Chemical Reactions Analysis
The interaction of epiberberine with alpha-adrenoceptors has been studied, showing that it can shift dose-response curves of certain agonists to the right, indicating competitive antagonism. This suggests that epiberberine has a poor alpha-blocking action 9.
Physical and Chemical Properties Analysis
The pharmacokinetics of epiberberine have been evaluated, revealing that it is rapidly absorbed and metabolized in rats with a Tmax of 0.37–0.42 h and a T1/2 of 0.49–2.73 h. The oral absolute bioavailability of epiberberine is approximately 14.46%. It is mainly excreted in bile and feces, with renal elimination being a significant pathway. Epiberberine also exhibits inhibitory effects on cytochrome P450 isoforms, particularly CYP2C9 and CYP2D6 .
Case Studies and Effects on Health
Cholesterol Metabolism : Epiberberine has been shown to reduce serum cholesterol in Syrian golden hamsters with diet-induced dyslipidemia. It acts by inhibiting the synthesis of cholesterol, promoting the uptake and conversion of cholesterol in the liver, and increasing the excretion of cholesterol and bile acids in feces. This effect is mediated through the regulation of key genes involved in cholesterol metabolism .
Diabetic Nephropathy : In a study on diabetic nephropathy, epiberberine was found to alleviate kidney damage in db/db mice. It improved renal functions and reduced renal fibrosis, potentially through the inactivation of the angiotensinogen to repress the TGFβ/Smad2 pathway .
Anti-adipogenic Effects : Epiberberine has been reported to exert anti-adipogenic effects by regulating the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways. It downregulates adipocyte-specific transcription factors and inhibits lipid accumulation during adipocyte differentiation .
Antitumor Activity : Epiberberine has demonstrated antitumor properties, particularly against gastric cancer. It induces apoptosis and cell cycle arrest in gastric cancer cells and has been shown to alleviate tumor growth in MKN-45 xenograft mice through the p53/Bax apoptosis pathway .
Metastasis Suppression in HNSCC : Epiberberine suppresses the metastasis of head and neck squamous cell carcinoma cells by downregulating the JNK pathway and MMP-13 expression, suggesting its potential as an antimetastatic agent10.
Scientific Research Applications
Multifaceted Therapeutic Potential
Epiberberine, a natural protoberberine alkaloid from Coptis chinensis Franch., exhibits a wide range of therapeutic potentials. It is recognized for its anti-adipogenesis, anti-dyslipidemia, anti-cancer, anti-bacterial properties, and its potential in improving diabetes and Alzheimer's disease. Its activities are mediated through various pathways such as Akt and ERK pathways in anti-adipogenesis, cholesterol synthesis inhibition in anti-dyslipidemia, and p53/Bax apoptosis pathway in anti-cancer activities (Liu, Li, & He, 2020).
Pharmacokinetics and Cytochrome P450 Inhibition
Epiberberine has been studied for its pharmacokinetics, bioavailability, and excretion properties. In rats, it was observed to be rapidly absorbed and metabolized, with notable inhibitory effects on cytochrome P450 (CYP450) isoforms CYP2C9 and CYP2D6, suggesting potential implications for drug interactions (Chen et al., 2017).
Cholesterol-Lowering Effects
Epiberberine has demonstrated cholesterol-lowering effects in dyslipidemia models. It significantly reduced serum cholesterol and LDL cholesterol levels, possibly through mechanisms involving inhibition of cholesterol synthesis and enhancement of cholesterol excretion (Zou et al., 2016).
Anticancer Properties
Epiberberine has shown potential in inhibiting tumor growth in gastric cancer models. Its anti-tumor effects were observed through apoptosis induction and cell cycle arrest, particularly mediated by the p53-dependent mitochondria-associated pathway (Yu et al., 2020).
Metabolic and Molecular Interactions
The metabolism of epiberberine involves both phase I and phase II processes, with significant inhibition on certain CYP enzymes, which could lead to drug interactions. This aspect necessitates further research for its development (Yang et al., 2014).
Telomeric G-Quadruplex Interaction
Epiberberine interacts with human telomeric G-quadruplex (G4) structures, suggesting its potential as an anticancer drug targeting telomeres. It has been observed to convert other telomeric G4 forms to the hybrid-2 form, providing insights into G4-ligand interactions and drug design (Lin et al., 2018).
Antidiabetic and Nephroprotective Effects
Epiberberine's potential in treating diabetic nephropathy has been explored. It ameliorated kidney damage in diabetic models, potentially through the Agt-TGFβ/Smad2 pathway, indicating its protective role against diabetic complications (Xiao et al., 2021).
Anti-Adipogenic Activity
Epiberberine's anti-adipogenic effect is mediated through the regulation of the Raf/MEK1/2/ERK1/2 and AMPKα/Akt pathways. This highlights its potential in combating obesity and related metabolic disorders (Choi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQGFLUORYYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218854 | |
Record name | Epiberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epiberberine | |
CAS RN |
6873-09-2 | |
Record name | Epiberberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6873-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epiberberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epiberberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPIBERBERINE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWP9N35AYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.